molecular formula C24H23N5OS B2443902 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole CAS No. 1031969-12-6

5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole

Cat. No.: B2443902
CAS No.: 1031969-12-6
M. Wt: 429.54
InChI Key: FCHKWBQJHXKSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

The synthesis of 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole involves multiple steps. One common synthetic route starts with the preparation of 1,4-dihydroquinoxaline-2,3-dione from o-phenylenediamine and oxalic acid. This intermediate is then reacted with thionyl chloride to form 2,3-dichloroquinoxaline.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include thionyl chloride, potassium permanganate, and sodium borohydride. .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other triazoloquinoxaline derivatives such as:

The uniqueness of 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-2-(3-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-10-5-6-11-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-9-7-8-15(3)12-17/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHKWBQJHXKSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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